5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the fluorophenyl and imidazolyl groups through various coupling reactions. Common reagents used in these steps include fluorobenzene derivatives, imidazole, and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole-containing compounds.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole group is known to participate in hydrogen bonding and coordination with metal ions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in the presence of fluorine atoms, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for pharmaceutical development.
Properties
Molecular Formula |
C23H19F2N3O3 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H19F2N3O3/c24-17-6-2-15(3-7-17)20-19(21(29)16-4-8-18(25)9-5-16)22(30)23(31)28(20)12-1-11-27-13-10-26-14-27/h2-10,13-14,20,29H,1,11-12H2/b21-19+ |
InChI Key |
YBJHWQSHNYAAFC-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN4C=CN=C4)F |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4C=CN=C4)F |
Origin of Product |
United States |
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